Symphytine
Overview
Description
Mechanism of Action
- Its primary targets are not well-defined, but it has been traditionally used for various purposes, including bone breakages, sprains, liver problems, gastritis, ulcers, skin issues, joint pain, and contusions .
- The antimicrobial effects of comfrey leaves (which contain symphytine) may be attributed to phenolic compounds. These compounds could interfere with bacterial cell permeability, bind to adhesins, or inhibit DNA/RNA replication and transcription .
- Cellular mechanisms proposed for comfrey root extract (containing this compound) include targeting intracellular signaling pathways triggered by NF-κB, AP-1, PPAR, Nrf2, and MAPKs .
- A hydroalcoholic extract of comfrey root impairs pro-inflammatory scenarios in human endothelial cells. Its mucilage-depleted fraction reduces interleukin-1 (IL-1)-induced expression of pro-inflammatory factors .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of symphytine involves several steps, starting from basic organic compounds. The process typically includes the formation of the necine base, followed by esterification with necic acids. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired alkaloid structure .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. extraction from Symphytum species is a method used in research settings. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound from other plant constituents .
Chemical Reactions Analysis
Types of Reactions: Symphytine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert this compound to less toxic derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of different derivatives.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced alkaloids, and various substituted derivatives, each with different levels of toxicity and biological activity .
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and its role in plant defense mechanisms.
Medicine: Studied for its potential therapeutic effects, despite its toxicity.
Comparison with Similar Compounds
Similar Compounds:
Echimidine: Another pyrrolizidine alkaloid found in comfrey with similar toxicological properties.
Lasiocarpine: Known for its hepatotoxicity and found in other plants of the Boraginaceae family.
Senecionine: A pyrrolizidine alkaloid with similar structure and toxicity, found in Senecio species.
Uniqueness of Symphytine: this compound is unique due to its specific necine base structure and the particular necic acids it contains. This structural uniqueness contributes to its specific biological activities and toxicological profile .
Biological Activity
Symphytine, a pyrrolizidine alkaloid derived from the Symphytum genus (commonly known as comfrey), has garnered attention for its biological activity, particularly in terms of toxicity, genotoxicity, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.
This compound is characterized by its unsaturated pyrrolizidine ring structure, which is pivotal for its biological activity. The presence of a 1,2-double bond in this ring is associated with hepatotoxic effects. The compound's mechanism of action involves metabolic activation leading to the formation of reactive metabolites that can damage cellular components.
Acute and Chronic Toxicity
Research indicates that this compound exhibits significant toxicity in various animal models. The following table summarizes the observed toxicity levels:
Chronic exposure to this compound has been linked to liver damage and carcinogenic effects. A notable case involved a woman who developed hepatic veno-occlusive disease (VOD) after prolonged consumption of comfrey tea containing this compound .
Genotoxicity Studies
This compound has been evaluated for its genotoxic potential through various assays. In vitro studies demonstrated that this compound can induce sister chromatid exchanges in human lymphocytes and mutations in Salmonella typhimurium strains under metabolic activation conditions . However, it did not induce morphological transformation in Syrian hamster embryo cells, suggesting a complex interaction with genetic material that may depend on specific conditions.
Case Studies
Several documented cases highlight the adverse effects associated with this compound consumption:
- Case Study 1 : A 49-year-old woman developed portal hypertension after consuming comfrey tea for six months, correlating her condition with this compound intake .
- Case Study 2 : A 13-year-old boy diagnosed with hepatic VOD was treated with acupuncture and comfrey tea, leading to liver biopsy confirmation of the disease .
- Case Study 3 : A young man who included steamed comfrey leaves in his vegetarian diet presented with severe liver failure attributed to this compound exposure .
Anti-inflammatory Properties
Despite its toxicity, some studies have indicated potential therapeutic benefits of Symphytum extracts, particularly their anti-inflammatory properties. Active compounds such as allantoin and flavonoids have been shown to inhibit pro-inflammatory pathways, suggesting that while this compound may pose risks at certain doses, it could also offer therapeutic benefits when used appropriately .
Properties
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-SMLWLWDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22571-95-5 | |
Record name | Symphytine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22571-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Symphytine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022571955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SYMPHYTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K8W67TIDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is symphytine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in comfrey (Symphytum officinale L.), a plant traditionally used for medicinal purposes. this compound is one of several PAs identified in comfrey, alongside other notable PAs like echimidine and lycopsamine. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound is a diester alkaloid composed of a retronecine base esterified with both angelic acid and viridifloric acid at the 7- and 9-positions, respectively. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H33NO7, and its molecular weight is 423.5 g/mol. []
Q4: How can this compound be detected and quantified?
A4: Various analytical techniques are employed to identify and quantify this compound in plant material and extracts. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. Gas chromatography (GC) coupled with MS has also proven effective in quantifying this compound and its N-oxide form. [, , , ]
Q5: What are N-oxides, and why are they important in the context of this compound analysis?
A5: N-oxides are oxidized forms of alkaloids, including this compound. They are often present at higher concentrations than their parent alkaloids in plants. Critically, standard extraction and analytical methods may underestimate the true concentration of this compound in comfrey unless steps are taken to reduce N-oxides to their corresponding free base forms. This is crucial as N-oxides can be converted to the toxic free base form in the body. [, ]
Q6: What are the known biological activities of this compound?
A6: this compound, like other PAs, exhibits hepatotoxicity. In rodent models, this compound administration has been linked to the development of liver tumors, specifically liver cell adenomas and hemangioendothelial sarcomas. []
Q7: What is the mechanism of toxicity associated with this compound?
A7: While the precise mechanism is not fully elucidated, research suggests that this compound's toxicity stems from its metabolism in the liver. Hepatic enzymes are believed to convert this compound into reactive metabolites, potentially pyrrolic derivatives, that can bind to DNA, leading to DNA damage and contributing to the development of cancerous cells. [, ]
Q8: Are there any known safety concerns regarding this compound?
A8: Yes, consumption of comfrey, and by extension, exposure to this compound, raises serious health concerns due to its hepatotoxicity. Cases of liver damage, including veno-occlusive disease, have been reported in humans following comfrey ingestion. [] This has led to restrictions on comfrey-containing products in some countries.
Q9: What is the current research focusing on regarding this compound?
A10: Current research on this compound is primarily focused on developing accurate and sensitive analytical techniques for its detection and quantification in various matrices. Additionally, efforts are underway to better understand its metabolic pathways and the specific mechanisms underlying its toxicity, particularly its genotoxicity and carcinogenicity. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.